Product packaging for N-(2-Aminoethyl)acetamide(Cat. No.:CAS No. 1001-53-2)

N-(2-Aminoethyl)acetamide

Cat. No.: B091136
CAS No.: 1001-53-2
M. Wt: 102.14 g/mol
InChI Key: DAKZISABEDGGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing N-(2-Aminoethyl)acetamide within Amide Chemistry Research

Amide bonds are fundamental to the structure of proteins and play a crucial role in the synthesis of a wide array of polymers and pharmaceuticals. This compound serves as a key player in the exploration of amide chemistry for several reasons:

Bifunctionality: The presence of a reactive primary amine and a stable acetamide (B32628) group allows for a variety of chemical modifications. The amine can participate in reactions like alkylation, acylation, and Schiff base formation, while the acetamide group can be involved in hydrolysis or serve as a hydrogen bond donor/acceptor.

Monomer for Polymerization: Its structure makes it a suitable monomer for the synthesis of functional polymers. These polymers can possess unique properties due to the presence of the pendant amino and acetyl groups.

Precursor for Heterocyclic Synthesis: The compound is a valuable precursor in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. For instance, it is used in the preparation of the imidazoline (B1206853) ring. chemicalbook.com

Significance of this compound in Contemporary Chemical and Biological Sciences

The importance of this compound extends beyond fundamental amide chemistry into various applied scientific fields.

Chemical Sciences:

In the realm of materials science, this compound has been utilized as an additive to enhance the properties of other materials. For example, its incorporation into perovskite precursors has been shown to improve the quality and stability of α-FAPbI3 perovskite films, which are crucial for high-performance photodetectors. researchgate.netnih.gov The formation of chemical and hydrogen bonds between this compound and the perovskite material helps to reduce defects and stabilize the desired crystal phase. researchgate.netnih.gov

Furthermore, derivatives of this compound are being explored for their catalytic properties. For instance, when functionalized onto cellulose (B213188) and combined with palladium and iron oxide nanoparticles, it acts as an efficient catalyst for the epoxidation of styrene (B11656). ijnnonline.net

Biological Sciences:

In the biological arena, this compound and its derivatives have shown promise in several areas:

Drug Discovery and Development: The core structure of this compound is a scaffold for synthesizing new potential therapeutic agents. Derivatives have been investigated for a range of biological activities. For example, a derivative, 3,6-O-[N-(2-aminoethyl)-acetamide-yl]-chitosan, has demonstrated antibacterial activity by damaging the cell membranes of bacteria like Escherichia coli and Staphylococcus aureus. researchgate.net Other derivatives have been explored for their potential in treating neurological disorders and as anticancer agents. chemimpex.com

Biochemical Research: The compound and its analogs are used as tools to study biological processes. For example, they can be used to investigate enzyme mechanisms and protein interactions. chemimpex.com Functionalized versions have been designed as fluorescent sensors for the selective detection of biomolecules like the amino acid L-tryptophan. acs.orgresearchgate.net

Scope and Objectives of Research on this compound

The ongoing research on this compound is driven by a set of clear objectives aimed at harnessing its unique chemical properties for practical applications.

Research AreaKey Objectives
Materials Science To develop novel materials with enhanced properties by incorporating this compound or its derivatives. This includes improving the efficiency and stability of solar cells and creating new catalytic systems. researchgate.netnih.govijnnonline.net
Medicinal Chemistry To synthesize and evaluate new derivatives of this compound for their potential as therapeutic agents, including antibacterial, anticancer, and neuroprotective drugs. researchgate.netchemimpex.com
Biochemical Sensing To design and create sensitive and selective sensors for the detection of biologically important molecules by functionalizing sensor platforms with this compound-based receptors. acs.orgresearchgate.net
Polymer Chemistry To synthesize new polymers with tailored properties for applications in areas such as drug delivery and advanced materials by using this compound as a functional monomer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2O B091136 N-(2-Aminoethyl)acetamide CAS No. 1001-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-4(7)6-3-2-5/h2-3,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKZISABEDGGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40142938
Record name N-(2-Aminoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40142938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001-53-2
Record name N-(2-Aminoethyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1001-53-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Aminoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40142938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Aminoethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-AMINOETHYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQL33V3KZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Advanced Synthetic Methodologies and Reaction Mechanisms of N 2 Aminoethyl Acetamide

Established Synthetic Routes for N-(2-Aminoethyl)acetamide and its Derivatives

Several well-established methods are employed for the synthesis of this compound and its derivatives. These routes leverage fundamental organic reactions tailored to construct the characteristic amide linkage and incorporate the aminoethyl moiety.

Amine coupling reactions represent a versatile strategy for forming the amide bond in this compound derivatives. These methods typically involve the activation of a carboxylic acid, which then reacts with an appropriate amine. For instance, the synthesis of N-(2-AMINOETHYL)-2-(1-NAPHTHYL)ACETAMIDE is achieved by first activating 1-Naphthaleneacetic acid with N-hydroxysuccinimide (NHS) and N,N′-diisopropylcarbodiimide (DIC) in chloroform (B151607). chemicalbook.com The resulting activated ester is then reacted with an excess of ethylenediamine (B42938) at a controlled temperature to yield the final product. chemicalbook.com

Another common coupling reagent is N,N'-carbonyldiimidazole (CDI). google.com This reagent reacts with a carboxylic acid to form a highly reactive acylimidazole intermediate. google.com This intermediate can then be treated with an amine, such as 2,2,2-trifluoroethylamine, to form the desired amide bond. google.com The process is efficient, and the imidazole (B134444) byproduct can be removed by an acidic aqueous workup. google.com

Reductive amination provides a powerful method for synthesizing amines and is applicable to the formation of this compound derivatives. The general strategy involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. youtube.comorganic-chemistry.org

A specific application of this is the synthesis of N-Acetyl-N'-[2-(phenylmethoxy)-2-oxoethyl]ethylenediamine. prepchem.com In this procedure, monoacetylethylenediamine (this compound) is reacted with benzyl (B1604629) glyoxylate. The resulting intermediate is then reduced in situ using sodium cyanoborohydride (NaBH3CN) in methanol (B129727), with acetic acid added to facilitate the reaction. prepchem.com Sodium cyanoborohydride is a preferred reducing agent for one-pot reductive aminations because it is selective for the iminium ion over the starting ketone or aldehyde. youtube.com

Table 1: Reductive Amination Reagents and Conditions
Carbonyl SourceAmine SourceReducing AgentSolvent(s)Catalyst/AdditiveReference
Aldehydes/KetonesPrimary/Secondary Aminesα-picoline-boraneMeOH, H₂OAcetic Acid organic-chemistry.org
Benzyl glyoxylateMonoacetylethylenediamineSodium cyanoborohydrideMethanolAcetic Acid prepchem.com
Aldehydes/KetonesAnilines, DialkylaminesPhenylsilane-Dibutyltin dichloride organic-chemistry.org
KetonesAmmonium (B1175870) formate (B1220265) (Nitrogen & Hydrogen Source)-TFECp*Ir complexes organic-chemistry.org

Complex derivatives and functionalized materials incorporating the this compound structure often require multi-step synthetic sequences. An example is the preparation of a novel heterogeneous catalyst where cellulose (B213188) is functionalized. ijnnonline.net The process begins by converting cellulose into cellulose acetic acid. This intermediate is then reacted with ethylenediamine in 2-propanol to form this compound functionalized cellulose. ijnnonline.net This modified cellulose then serves as a support for depositing iron oxide and palladium nanoparticles. ijnnonline.net

Another multi-step synthesis is the preparation of N-(2-Fmoc-aminoethyl) glycine (B1666218) methyl ester hydrochloride, a building block for peptide nucleic acids (PNA). google.com The synthesis starts with the reaction of ethylenediamine and a halogenated acetic acid to produce N-(2-aminoethyl) glycine. google.com This is followed by esterification with methanol and thionyl chloride, and finally, the reaction with Fmoc-Osu to attach the fluorenylmethyloxycarbonyl (Fmoc) protecting group. google.com

The synthesis of certain this compound derivatives can be accomplished via the reduction of a precursor containing an additional amide or a related functional group. For example, N-(2-Aminoethyl)cytisine has been synthesized by the reduction of 2-(N-cytisinyl)acetamide. researchgate.netresearchgate.net The precursor amide is prepared from the methyl ester of N-cytisinylacetic acid and then reduced using a powerful reducing agent like diisobutylaluminium hydride ((i-Bu)2AlH). researchgate.netresearchgate.net This method is effective for converting an amide to an amine, thereby creating the ethylenediamine fragment within the target molecule.

The most direct and common method for preparing this compound is the selective acylation of ethylenediamine. Given that ethylenediamine has two primary amine groups, controlling the reaction to achieve mono-acylation is key.

One prevalent method involves reacting ethylenediamine with acetic anhydride (B1165640). vulcanchem.comchembk.com The reaction is typically controlled by diluting the ethylenediamine and slowly adding the acetic anhydride at a low temperature (20-25 °C) to favor the formation of the mono-acetylated product. chembk.com

Alternatively, acyl chlorides can be used. The synthesis of a related compound, N-(2-Aminoethyl)-2-chloroacetamide hydrochloride, involves the reaction of ethylenediamine with 2-chloroacetyl chloride. The reaction is performed in a solvent like dichloromethane (B109758) (DCM) at low temperatures (0–5°C) to minimize side reactions such as poly-alkylation. The product is then isolated as its hydrochloride salt.

Esters can also serve as acylating agents. For instance, reacting ethylenediamine with ethyl 2-(hydroxyimino)acetate in ethanol (B145695) leads to the formation of (2-(hydroxyimino)-N-(2′-aminoethyl)acetamide). rsc.org

Table 2: Overview of Synthetic Routes to this compound
MethodReactant 1Reactant 2Key ConditionsReference
AcylationEthylenediamineAcetic anhydrideDilution with ice water, controlled temp. 20-25°C chembk.com
AcylationEthylenediamine2-Chloroacetyl chlorideDCM solvent, 0-5°C
Amine Coupling1-Naphthaleneacetic acidEthylenediamineActivation with DIC/NHS, 0-20°C chemicalbook.com
Amide Reduction2-(N-cytisinyl)acetamide(i-Bu)2AlHAnhydrous CH₂Cl₂, reflux researchgate.net

Mechanistic Investigations of this compound Formation

The formation of this compound and its derivatives proceeds through well-understood reaction mechanisms, primarily dictated by the chosen synthetic route.

In the acylation of ethylenediamine , the reaction follows a nucleophilic acyl substitution mechanism. The nitrogen atom of one of the amino groups in ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or an acyl chloride). This leads to a tetrahedral intermediate. Subsequently, a leaving group (e.g., acetate (B1210297) or chloride) is expelled, and a proton is lost from the nitrogen, resulting in the formation of the stable amide bond.

For reductive amination , the mechanism is a two-stage process. youtube.com First, the amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone. After a series of proton transfers, a water molecule is eliminated to form an imine (from a primary amine) or an enamine. youtube.comsmolecule.com In the second stage, a reducing agent, such as sodium cyanoborohydride, delivers a hydride to the electrophilic carbon of the imine or iminium ion, reducing the carbon-nitrogen double bond to a single bond and forming the final amine product. youtube.com

The dehydrogenative coupling of ethylenediamine with ethanol, which can yield this compound as a mono-amidated product, is proposed to proceed through a hemiaminal intermediate. weizmann.ac.ilresearchgate.net The reaction is catalyzed by a ruthenium pincer complex. researchgate.net The catalyst facilitates the dehydrogenation of ethanol to an acetaldehyde (B116499) intermediate, which then reacts with an amino group of ethylenediamine to form the hemiaminal. This intermediate can then undergo further dehydrogenation to form the amide product. weizmann.ac.il

A study on the acid hydrolysis of this compound has also provided mechanistic insights, suggesting that under strongly acidic conditions, the compound can be protonated to form a dication which then undergoes nucleophilic attack by water. acs.org

Nucleophilic Acyl Substitution Mechanisms

The formation of this compound primarily proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.orglibretexts.org This class of reactions involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative. In the context of this compound synthesis, the nucleophile is the primary amino group of ethylenediamine, and the acylating agent is typically an acetic acid derivative.

The reaction mechanism can be broken down into two key steps:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a tetrahedral intermediate where the carbonyl oxygen atom carries a negative charge. libretexts.orglibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of a leaving group from the original acylating agent. masterorganicchemistry.comlibretexts.orglibretexts.org

The efficiency of this process is heavily dependent on the nature of the leaving group. Better leaving groups, which are the conjugate bases of strong acids, facilitate the reaction. For instance, the use of acetyl chloride, where the leaving group is a chloride ion, results in a more vigorous reaction compared to using acetic acid itself, where the leaving group would be a hydroxide (B78521) ion, a much stronger base.

Role of Catalysts and Reaction Conditions in this compound Synthesis

Catalysts and specific reaction conditions play a pivotal role in enhancing the efficiency and selectivity of this compound synthesis. The direct condensation of a carboxylic acid and an amine is often challenging due to the formation of an unreactive carboxylate-ammonium salt. dur.ac.uk

Catalysts:

Acid Catalysts: Protic acids can protonate the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

Boron-based Catalysts: Boronic acids have emerged as effective catalysts for direct amide formation, working under milder conditions. dur.ac.uk

Heterogeneous Catalysts: Solid catalysts like ceria (CeO2) have been shown to be effective in the synthesis of related compounds, such as 2-imidazolidinone from ethylenediamine carbamate, suggesting their potential applicability in this compound synthesis. acs.orgnii.ac.jp These catalysts offer the advantage of easy separation from the reaction mixture. acs.org

Reaction Conditions:

Temperature: Higher temperatures are generally required for the direct condensation of carboxylic acids and amines to overcome the activation energy barrier and drive off the water formed during the reaction. dur.ac.uk However, excessive heat can lead to degradation of the product. dnu.dp.ua

Solvent: The choice of solvent can influence reaction rates. Non-polar solvents may favor the reaction by minimizing the solvation of the carboxylate-ammonium salt. dur.ac.uk In some syntheses of related compounds, 2-propanol has been identified as an effective solvent. acs.org

Dehydrating Agents: The removal of water, a byproduct of the amidation reaction, is crucial to drive the equilibrium towards the product side. This can be achieved by azeotropic distillation or by using dehydrating agents.

Kinetic and Thermodynamic Considerations in Amide Formation

The formation of an amide bond is a reversible process, and its position of equilibrium is governed by thermodynamic principles. While the formation of the stable amide bond is generally favored, the high activation energy for the direct reaction between a carboxylic acid and an amine presents a significant kinetic barrier. dur.ac.uk

Thermodynamics:

Amides are generally more thermodynamically stable than their corresponding esters due to the resonance stabilization of the amide bond. mdpi.com

Thermodynamic models can be used to predict optimal conditions for amide bond synthesis, considering factors like temperature, pressure, and pH. researchgate.net

Kinetics:

The rate of amide formation is influenced by the reactivity of the electrophile and the nucleophile. More reactive carboxylic acid derivatives, such as acid chlorides and anhydrides, lead to faster reaction rates. libretexts.org

Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without altering the thermodynamic equilibrium. dur.ac.uk

Understanding the reaction kinetics is essential for optimizing reaction times and temperatures to achieve a high yield of the desired product efficiently. researchgate.net

Advanced Synthetic Strategies for this compound Derivatives

The functionalization of this compound at different positions allows for the creation of a diverse range of derivatives with tailored properties for various applications.

Functionalization of the Amide Moiety

Modification of the amide group in this compound can lead to compounds with altered chemical and physical properties.

N-Alkylation/Arylation: The hydrogen atom on the amide nitrogen can be substituted with various alkyl or aryl groups. This can be achieved through reactions with alkyl halides or aryl halides under appropriate basic conditions.

Conversion to Thioamides: The carbonyl oxygen of the amide can be replaced with a sulfur atom using reagents like Lawesson's reagent, yielding the corresponding thioamide.

Reductive Functionalization: The amide bond can be reduced to an amine, providing a route to more complex amine derivatives. This transformation can be achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation under specific conditions. frontiersin.org

Functionalization of the Aminoethyl Chain

The primary amino group and the ethylenediamine backbone of this compound offer numerous possibilities for functionalization.

Acylation: The primary amino group can be acylated with a second acyl group, leading to the formation of a di-amide. This allows for the introduction of different functionalities onto the molecule.

Alkylation: The primary amino group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Schiff Base Formation: The primary amino group can react with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to stable secondary amines.

Functionalization of Cellulose: this compound has been used to functionalize cellulose, creating a support material for catalysts. In one example, cellulose was first converted to cellulose acetic acid and then reacted with ethylenediamine to form this compound functionalized cellulose. ijnnonline.netresearchgate.net

Stereoselective Synthesis of Enantiomeric this compound Analogues

The introduction of stereocenters into the this compound scaffold is a key strategy for developing chiral molecules with specific biological activities or for use as chiral ligands in asymmetric catalysis.

Use of Chiral Building Blocks: The synthesis can start from a chiral precursor, such as a chiral amino acid or a chiral diamine. For example, a stereocenter can be introduced by using a chiral derivative of ethylenediamine.

Asymmetric Catalysis: Enantioselective catalysts can be employed to control the stereochemical outcome of the reaction. For instance, an asymmetric hydrogenation of a suitable prochiral precursor could yield an enantiomerically enriched analogue of this compound. The synthesis of certain nucleoside analogues has utilized asymmetric oxidation to create enantiopure intermediates. taltech.ee

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Kinetic Resolution: Enzymes or chiral resolving agents can be used to separate a racemic mixture of a this compound derivative into its individual enantiomers. High-yielding and stereoselective syntheses of enantiopure amino diols have been achieved through the kinetic resolution of racemic allenylzinc species. nih.gov

The development of stereoselective synthetic methods is a highly active area of research, driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries.

Development of Novel Protecting Group Strategies

The selective synthesis of this compound often necessitates the use of protecting groups to prevent unwanted side reactions with the two amine functionalities of the ethylenediamine precursor. Traditional methods have relied on standard protecting groups, but recent research has explored novel strategies to enhance efficiency and orthogonality.

A notable strategy involves the use of N-[2-(Fmoc)aminoethyl]glycine esters, which can be prepared from N-(2-aminoethyl)glycine. These esters, stored as stable hydrochloride salts, are utilized in the synthesis of peptide nucleic acid (PNA) monomers. researchgate.net This approach employs a bis-N-Boc-protected nucleobase strategy, highlighting the use of multiple protecting groups to achieve complex molecular architectures. researchgate.net

The development of orthogonal protection schemes is a significant advancement. mdpi.com Orthogonality allows for the selective removal of one protecting group in the presence of others, providing a high degree of control in multi-step syntheses. mdpi.com For example, a combination of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the acid-labile tert-butyl (tBu) group, and the allyloxycarbonyl (Aloc) group, which is removed by a palladium catalyst, allows for a three-dimensional orthogonal protection strategy. mdpi.com Such strategies, while not directly reported for the simplest this compound synthesis, represent the forefront of protecting group chemistry and could be adapted for more complex derivatives.

Protecting GroupAbbreviationRemoval ConditionsReference
Benzyl carbamateCbzHydrogenolysis google.com
tert-Butyl carbamateBocAcid google.com
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine) researchgate.netmdpi.com
AllyloxycarbonylAlocPd(0) catalyst mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent-free reactions represent a significant green chemistry approach. For instance, the acetylation of amines can be carried out efficiently using acetic anhydride in the presence of a catalyst under solvent-free conditions. organic-chemistry.org This method reduces the use of volatile organic solvents, which are often hazardous and contribute to pollution. Microwave-assisted synthesis is another solvent-free technique that can accelerate reactions and improve yields. dovepress.com

The use of biocatalysts, such as enzymes, is a cornerstone of green chemistry. Enzymes can catalyze reactions with high specificity and under mild conditions, often in aqueous media. acs.orgrsc.org For example, lipases have been shown to mediate the amidation of esters to form amides. rsc.org While direct enzymatic synthesis of this compound is not extensively documented, the principles of biocatalysis are being applied to amide bond formation in general, suggesting potential future applications. acs.orgresearchgate.net Carboxylic acid reductases (CARs) are another class of enzymes that have been engineered for selective amide bond formation in aqueous environments. researchgate.net

The development of heterogeneous catalysts that can be easily recovered and reused is another key aspect of green chemistry. For example, Pd and Fe3O4 nanoparticles supported on this compound functionalized cellulose have been used as an efficient and magnetically recoverable catalyst for epoxidation reactions, demonstrating the utility of the target molecule's scaffold in green catalytic systems. ijnnonline.net Similarly, CeO2 has been shown to be an effective and reusable heterogeneous catalyst in reactions involving ethylenediamine, a precursor to this compound. nih.govresearchgate.net

The use of water as a solvent is highly desirable from a green chemistry perspective. Research has demonstrated the synthesis of various compounds in aqueous media, reducing the reliance on organic solvents. ijnnonline.netijnnonline.net

Green Chemistry ApproachDescriptionExampleReference
Solvent-free reactionsReactions are conducted without a solvent, reducing waste.Acetylation of amines with acetic anhydride. organic-chemistry.org
Microwave-assisted synthesisUse of microwave irradiation to accelerate reactions.Efficient synthesis of triazolo[3,4-b] nih.govijnnonline.netchemchart.comthiadiazoles. dovepress.com
BiocatalysisUse of enzymes to catalyze reactions under mild conditions.Lipase-mediated amidation of esters. acs.orgrsc.org
Heterogeneous CatalysisUse of catalysts that are in a different phase from the reactants, allowing for easy separation and reuse.Magnetically recoverable Pd/Fe3O4 nanoparticles on functionalized cellulose. ijnnonline.net
Aqueous MediaUse of water as a reaction solvent.Synthesis of pyran annulated heterocycles. researchgate.net

Iii. Spectroscopic Characterization and Structural Elucidation of N 2 Aminoethyl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(2-Aminoethyl)acetamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different types of protons can be observed.

The protons of the ethylenediamine (B42938) backbone appear as multiplets. The two protons on the nitrogen-bearing carbon of the ethyl group (CH₂-N) typically resonate around 3.28 ppm, while the two protons on the other carbon of the ethyl group (CH₂-C) are found near 2.83 ppm. The three protons of the acetyl methyl group (CH₃) characteristically appear as a sharp singlet at approximately 1.997 ppm. A broad singlet, often observed around 6.89 ppm, is attributed to the amine (NH₂) and amide (NH) protons. The integration of these signals confirms the presence of the respective number of protons. chemicalbook.com

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃ chemicalbook.com

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
NH₂ and NH6.89Broad Singlet3H
-CH₂-N (Amide)3.282Triplet2H
-CH₂-N (Amine)2.826Triplet2H
-C(O)CH₃1.997Singlet3H

This is an interactive data table. Users can sort and filter the data as needed.

Complementing the proton NMR data, the ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. In a typical ¹³C NMR spectrum, the carbonyl carbon of the amide group is the most deshielded, appearing at a chemical shift of approximately 170.0 ppm. The carbons of the ethylenediamine backbone appear in the aliphatic region of the spectrum. The methyl carbon of the acetyl group is typically observed around 23.2 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C (O)NH-174.9
-C H₂-NH-42.4
-C H₂-NH₂41.5
-C (O)CH₃22.0

This is an interactive data table. Users can sort and filter the data as needed. Data is based on computational predictions and may vary from experimental values.

To unequivocally confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed. These techniques provide correlations between different nuclei, offering a more detailed picture of the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the signals of the two methylene (B1212753) groups (-CH₂-CH₂-), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. libretexts.org It would show cross-peaks between the proton signal at ~3.28 ppm and its attached carbon, and similarly for the other methylene group and the methyl group. This technique is more sensitive than some other methods for determining these correlations. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). libretexts.org For instance, it would show a correlation between the methyl protons and the carbonyl carbon, as well as between the methylene protons and the carbonyl carbon, further solidifying the assignment of the acetamide (B32628) group.

Deuterium labeling can be a powerful tool in NMR spectroscopy to simplify complex spectra and aid in signal assignment. By replacing specific protons with deuterium, the corresponding signals in the ¹H NMR spectrum disappear, and the coupling patterns of neighboring protons are altered. For this compound, deuteration of the amine (-NH₂) or amide (-NH) protons could be achieved by dissolving the sample in a deuterated solvent like D₂O. This would lead to the disappearance of the broad singlet associated with these exchangeable protons, confirming their assignment.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. The presence of a strong absorption band around 1658 cm⁻¹ is indicative of the C=O stretching vibration of the amide group. The N-H stretching vibrations of the primary amine and the secondary amide typically appear as a broad band in the region of 3300-3500 cm⁻¹. researchgate.net Specifically, a strong, broad band observed around 3300 cm⁻¹ can be attributed to these N-H stretches. rsc.orgresearchgate.net The C-H stretching vibrations of the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region. rsc.org

Table 3: Key Infrared (IR) Vibrational Frequencies for this compound rsc.org

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch (Amine and Amide)3300Weak
C-H Stretch (Aliphatic)2931, 2855Medium
C=O Stretch (Amide I)1655Strong
N-H Bend (Amide II)1538Medium
C-N Stretch1292Medium

This is an interactive data table. Users can sort and filter the data as needed.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, the N-H and O-H stretching vibrations are typically weaker compared to their intensity in the IR spectrum. Conversely, C-C and C-N single bond stretches often give rise to stronger signals in the Raman spectrum.

Hydrogen Bonding Interactions

The molecular structure of this compound, featuring both primary amine (-NH2) and secondary amide (-C(O)NH-) functional groups, makes it an effective participant in hydrogen bonding. These groups contain hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen and carbonyl oxygen atoms).

Research on related compounds highlights the significance of these interactions. The this compound moiety, when incorporated into larger molecular systems, serves as a multi-hydrogen-bonding site. researchgate.netnih.govacs.org For instance, in a functionalized pillar researchgate.netarene sensor, this group's ability to form multiple hydrogen bonds was crucial for the selective recognition of other molecules. researchgate.netnih.govacs.org Similarly, when used as an additive in the formation of perovskite films, this compound forms hydrogen bonds with the perovskite material, which helps to passivate defects and reduce the potential barrier during phase transitions. researchgate.net

Analysis of the crystal structures of analogous molecules provides quantitative insight into the nature of these hydrogen bonds. In the crystal lattice of N-[2-(4-Nitrophenylamino)ethyl]acetamide, molecules are organized into layers stabilized by intermolecular N—H⋯O hydrogen bonds. researchgate.net A study on a rhenium complex containing a derivatized diethylenetriamine (B155796) ligand, which shares the ethylenediamine backbone, reported N—H⋯O hydrogen bond distances in the range of 2.941(5) to 3.053(7) Å. researchgate.net These interactions are fundamental to the supramolecular architecture in the solid state.

Table 1: Representative Hydrogen Bond Geometries in Related Structures

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Reference
N—H···O 0.86 2.20 3.053(7) 171 researchgate.net
N—H···O 0.86 2.11 2.941(5) 162 researchgate.net

Data from a tricarbonylrhenium(I) complex containing an N-acylated diethylenetriamine ligand. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the chemical structure of this compound. The compound has a calculated molecular weight of 102.14 g/mol . nih.govscbt.com

High-resolution mass spectrometry provides a precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (formula C4H10N2O), the calculated monoisotopic mass is 102.079312947 Da. nih.gov Experimental HRMS analysis of derivatives confirms the utility of this technique. For example, the related compound 2-(hydroxyimino)-N-(2′-aminoethyl)acetamide yielded a measured m/z of 132.0765 for its protonated form ([M+H]+), which closely matched the calculated value of 132.0773 for the formula C4H10N3O2, thereby confirming its composition. rsc.org Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, have also been calculated for various adducts of this compound.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 103.08659 120.5
[M+Na]⁺ 125.06853 126.9
[M-H]⁻ 101.07204 120.6
[M+K]⁺ 141.04247 127.0

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Tandem mass spectrometry (MS/MS) is employed to establish the connectivity of atoms within the molecule. In an MS/MS experiment, the molecular ion (or a specific adduct) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.

While a specific experimental MS/MS spectrum for this compound is not detailed in the referenced literature, the expected fragmentation pathways can be predicted based on its structure. Key cleavages would likely include:

Amide Bond Cleavage: Scission of the C(O)-NH bond, leading to characteristic ions corresponding to the acetyl group and the aminoethyl fragment.

Ethyl Linker Fragmentation: Cleavage along the C-C and C-N bonds of the ethylenediamine backbone. This type of fragmentation analysis is crucial for distinguishing isomers and confirming the identity of the compound in complex mixtures. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by mapping atomic positions in a single crystal. While the specific crystal structure for this compound is not available in the cited sources, the analysis of closely related compounds offers valuable insights into its likely solid-state conformation and packing.

For example, the crystal structure of N-[2-(4-Nitrophenylamino)ethyl]acetamide reveals that the acetamide and nitrophenylamine fragments are linked in a trans conformation. researchgate.net The molecules pack into layers held together by N—H⋯O hydrogen bonds, demonstrating the dominant role of this interaction in the crystal engineering of such molecules. researchgate.net The occurrence of different crystalline forms, known as polymorphism, is a property of some molecules, with each form having a distinct crystal structure and physical properties. google.com It is plausible that this compound could also exhibit polymorphism, with different arrangements stabilized by variations in the hydrogen-bonding network.

Iv. Computational and Theoretical Chemistry Studies of N 2 Aminoethyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the electronic structure and energetic properties of N-(2-Aminoethyl)acetamide.

Density Functional Theory (DFT) has been employed to investigate the electronic structure and reactivity of this compound and its derivatives. researchgate.netmdpi.com DFT calculations, using functionals like B3LYP with appropriate basis sets, can provide optimized molecular geometries, revealing stable conformational arrangements and bond lengths. These calculations help in understanding the distribution of electron density, identifying electron-rich and electrophilic sites within the molecule. For instance, in a study of N-(2-amino-ethyl)-2-nitro-acetamide hydrochloride, a derivative of this compound, DFT was used to explain the high acidity of the C-H bond at the α position to the nitro group. researchgate.netmdpi.com The study highlighted how the amide linkage and the ammonium (B1175870) group influence this acidity. researchgate.netmdpi.com

Table 1: Selected Computed Properties of this compound

Property Value Method
Molecular Weight 102.14 g/mol PubChem 2.2
XLogP3 -1.4 XLogP3 3.0
Hydrogen Bond Donor Count 2 Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 2 Cactvs 3.4.8.18
Rotatable Bond Count 3 Cactvs 3.4.8.18
Exact Mass 102.079312947 Da PubChem 2.2
Topological Polar Surface Area 55.1 Ų Cactvs 3.4.8.18

Data sourced from PubChem CID 66082 nih.gov

For more precise energy and property predictions, high-level ab initio methods can be utilized. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory can offer benchmark-quality data on the energetics of different conformations and transition states. osti.gov These high-accuracy calculations are crucial for validating results from more approximate methods and for providing reliable data where experimental measurements are challenging to obtain. researchgate.net For example, high-level ab initio quantum chemical calculations have been used to determine hydrogen-bonding energies of solutes to a water molecule, which can explain discrepancies between theoretical predictions and experimental observations for related amine compounds. researchgate.net

The flexibility of the ethylenediamine (B42938) backbone in this compound allows for multiple conformations. Conformational analysis, often performed using a combination of molecular mechanics and quantum chemical methods, helps to identify the low-energy conformers and the energy barriers between them. biorxiv.org Understanding the conformational landscape is essential as the biological activity and physical properties of the molecule can be highly dependent on its three-dimensional structure. For drug-like molecules, conformational analysis is crucial as it reveals the ligand's reorganization upon binding to a protein. biorxiv.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of this compound, capturing its behavior over time and its interactions with its environment.

The conformation and dynamics of this compound are significantly influenced by the surrounding solvent molecules, particularly in aqueous environments. MD simulations can explicitly model the solvent molecules and provide a detailed picture of the solvation shell around the solute. mdpi.com These simulations have shown that interactions with water, through hydrogen bonding with the amine and amide groups, play a critical role in stabilizing certain conformations. mdpi.com The inclusion of explicit solvent models in computational studies is often necessary to accurately predict properties like pKa values. mdpi.com

This compound is a fragment found in various biologically active compounds, including inhibitors of the PD-1/PD-L1 pathway. acs.orgresearchgate.net MD simulations are instrumental in studying the dynamic interactions between these inhibitors and their protein targets. researchgate.net These simulations can reveal the stability of the protein-ligand complex, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and elucidate the mechanism of binding. researchgate.net For instance, MD simulations have been used to study the binding of small-molecule inhibitors to the PD-L1 dimer interface, where the this compound moiety is visible within the binding pocket. researchgate.net

Molecular Docking Studies for Receptor Binding and Enzyme Inhibition

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is instrumental in understanding the structural basis of inhibition or activation and in predicting the binding affinity of novel compounds.

Derivatives of this compound have been the subject of various molecular docking studies to evaluate their potential as therapeutic agents. For instance, computational modeling using software like AutoDock Vina can be employed to predict the interactions of N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide with biological targets. In such studies, the fluorophenyl group often enhances binding through hydrophobic interactions, while the aminoethyl moiety is predicted to form crucial hydrogen bonds with the receptor site.

In the context of cancer immunotherapy, the this compound moiety is a visible component in inhibitors targeting the PD-L1 dimer interface. researchgate.net Docking studies have shown that this part of the molecule can fit into the hydrophobic pocket at the dimer interface, contributing to the stabilization of the inhibitor-protein complex. researchgate.net Similarly, docking simulations of new lipophilic acetamide (B32628) derivatives against the Epidermal Growth Factor Receptor (EGFR) protein kinase have revealed stable interactions within the active site, comparable to co-crystallized reference ligands, suggesting a potential mechanism for their anticancer effects. nih.gov

Further research into novel diclofenac (B195802) derivatives incorporating the this compound structure has utilized molecular docking to investigate their binding ability to bacterial proteins, aiming to develop new antibacterial agents. aun.edu.eg In the field of carbonic anhydrase (CA) inhibition, docking studies on compounds containing a 4-(2-aminoethyl)-benzenesulfonamide fragment have been performed to understand their binding modes within the active sites of different CA isoforms, such as hCA IX and XII. mdpi.com These studies help to rationalize the observed inhibitory profiles and guide the synthesis of more selective and potent inhibitors. mdpi.com

The versatility of the this compound scaffold is also seen in the design of inhibitors for other enzyme families. For example, derivatives have been evaluated as potential inhibitors of matrix metalloproteinases (MMPs), where the aminoethyl group can form key hydrogen bond interactions.

Table 1: Examples of Molecular Docking Studies on this compound Derivatives

Derivative/Scaffold Target Protein/Enzyme Key Interactions Noted Potential Application Reference(s)
N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide Enzymes or Receptors Hydrophobic interactions (fluorophenyl group), Hydrogen bonds (aminoethyl moiety) General Drug Optimization
This compound moiety PD-L1 Dimer Interface Accommodation in hydrophobic pocket Cancer Immunotherapy researchgate.net
Lipophilic Acetamide Derivatives EGFR Protein Kinase Stable interactions in active site Anticancer Agents nih.gov
Diclofenac Derivatives Bacterial Proteins Not specified Antibacterial Agents aun.edu.eg
4-(2-aminoethyl)-benzenesulfonamide Carbonic Anhydrase (hCA) IX & XII Direct binding to zinc active site Anticancer Agents mdpi.com
N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide GABA-A and AMPA Receptors Formation of stable complexes with active site residues Nootropic Drugs semanticscholar.orgpharmpharm.ru

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models use molecular descriptors, which are numerical representations of chemical and physical properties, to predict the activity of new, unsynthesized compounds.

QSAR studies have been applied to derivatives containing structural elements related to this compound to guide drug design. For example, in the development of inhibitors for the PD-1/PD-L1 pathway, QSAR modeling can be integrated with other computational tools to expedite the discovery of small molecule inhibitors. researchgate.net By training models on data such as IC50 values and physicochemical properties like LogP, researchers can correlate substituent effects with biological activity.

In a study focused on developing substrate-specific ERK1/2 inhibitors, a series of analogues of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione were synthesized and characterized. researchgate.net SAR and QSAR studies helped to define the pharmacophore and understand how structural modifications, such as changing the position of a substituent on the phenyl ring, significantly impacted the compound's functional activity in inhibiting cell proliferation. researchgate.net Another study on thiazolidinone derivatives initiated a QSAR analysis to explain their observed antitumor properties, finding an inverse relationship between the LogP value and antitumor activity in most cases. bohrium.com This suggests that specific physicochemical properties are crucial for the desired biological outcome. bohrium.com

Table 2: QSAR Modeling Applications for Related Structures

Compound Series Target/Activity Key Finding/Application Reference(s)
Thiazolidinedione core with an aminoethyl side-group ERK1/2 Inhibition Shift of ethoxy substitution from 4- to 2-position improved activity. researchgate.net
N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates Carbonic Anhydrase Inhibition Development of a 2D-QSAR model to predict inhibitory activity. nih.gov
5-arylidene-4-thiazolidinones Antitumor Activity An inverse relationship was observed between LogP and antitumor activity. bohrium.com
General Acetamide Derivatives General Drug Design Training models on IC50/LogP data to correlate substituent effects with activity.

Frontier Orbital and Electrostatic Potential Analysis

Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis are quantum chemical calculations that provide deep insights into the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and their energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, identifying sites prone to electrophilic and nucleophilic attack. jksus.orgxisdxjxsu.asia

For a fluorescent sensor based on N-(2-aminoethyl)-2-(hexylthio) acetamide-functionalized pillar researchgate.netarene, theoretical calculations including frontier orbitals and electrostatic potential were crucial in understanding its selective detection mechanism for L-tryptophan. researchgate.netnih.govacs.orgacs.org These analyses provided a visualized understanding of the multisupramolecular interactions between the sensor and the analyte. researchgate.netnih.govacs.org

In studies of N-chlorophenyl based acetamide, Density Functional Theory (DFT) was used to analyze the HOMO-LUMO gap and MEP. xisdxjxsu.asia The MEP analysis helps to predict relative reactivities and the locations of electrophilic and nucleophilic sites, which is vital for modeling drug-receptor and enzyme-substrate interactions. jksus.orgxisdxjxsu.asia The HOMO is associated with the ability to donate an electron, while the LUMO is associated with accepting an electron. researchgate.net A small HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net For example, in some acetamide derivatives, the electron-withdrawing effect of certain substituents can lower the LUMO energy, thereby increasing the molecule's electrophilicity.

V. Advanced Chemical Reactivity and Reaction Pathways of N 2 Aminoethyl Acetamide

Amide Hydrolysis Mechanisms and Kinetics

The amide bond in N-(2-Aminoethyl)acetamide can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. allen.in The general mechanism involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the amide. allen.inlibretexts.org

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by water. allen.inlibretexts.orglibretexts.org This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an amine. allen.in The rate of acid-catalyzed hydrolysis for this compound has been studied in detail. Kinetic studies show that the rate of hydrolysis is dependent on the acid concentration. acs.org The proposed mechanism for the acid hydrolysis of this compound involves a transition state composed of the protonated amide (lysinidinium ion), a proton, and a water molecule. acs.org A rate-determining nucleophilic attack by water on the dication (the amide protonated at both the amine and carbonyl oxygen) has been tentatively proposed as the mechanism. acs.org

Under basic conditions, the hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon. allen.inlibretexts.org This also forms a tetrahedral intermediate, which subsequently expels the amide anion to form a carboxylic acid. The resulting amine then deprotonates the carboxylic acid. allen.in

The kinetics of the acid-catalyzed hydrolysis of this compound and related compounds at 100°C have been reported, highlighting the influence of the N-substituent on the reaction rate. acs.org

Table 1: Rate Constants for Acid Hydrolysis of Various Acetamides in 1.0 M HCl at 100°C This table is generated based on data from cited research articles for illustrative purposes.

CompoundRate Constant (k, sec⁻¹)
This compound4.0 x 10⁻⁶
N-(2-Dimethylaminoethyl)acetamide5.1 x 10⁻⁶
N-(2-Trimethylaminoethyl)acetamide5.2 x 10⁻⁶
N-Propylacetamide1.1 x 10⁻⁶
Source: Adapted from Haake, P., and Watson, J. W. (1970). The Mechanism of Acid Hydrolysis of Lysidine (B1675763) and this compound and Related Amides. acs.org

Reactions Involving the Primary Amine Moiety

The terminal primary amine group in this compound is a potent nucleophile and serves as the primary site for a variety of functionalization reactions.

The primary amine can readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. libretexts.orgsmolecule.comsmolecule.com This reaction, a form of nucleophilic acyl substitution, results in the formation of a new, more complex amide. researchgate.net This reactivity allows for the extension of the molecule and the introduction of various functional groups, which can be used to synthesize derivatives with altered properties. smolecule.com

N-alkylation of the primary amino group can be achieved by reacting this compound with alkyl halides. smolecule.com This reaction proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, leading to the formation of secondary or tertiary amines depending on the reaction conditions and stoichiometry. smolecule.compsu.edu The use of bases like cesium carbonate can facilitate this transformation under mild conditions. psu.edu

The primary amine moiety can participate in condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. smolecule.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. This pathway is significant for creating larger molecular structures and for the synthesis of various heterocyclic compounds.

Reactions Involving the Amide Nitrogen

The amide nitrogen in this compound is significantly less nucleophilic than the primary amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. youtube.com Consequently, reactions directly involving the amide nitrogen are less common and often require specific conditions. Direct N-alkylation at the amide position is challenging and typically requires strong bases to deprotonate the amide first, forming an amide anion. derpharmachemica.com

A notable reaction involving the amide nitrogen is its interaction with nitrous acid (HNO₂). This reaction can lead to the formation of an N-nitrosoamine intermediate, which can then decompose in an acidic medium to form a diazonium ion. stackexchange.com This pathway ultimately results in the hydrolysis of the amide to a carboxylic acid. stackexchange.com

Metal Complexation and Coordination Chemistry

This compound is an effective chelating ligand, capable of coordinating with various metal ions through its nitrogen and oxygen donor atoms. The presence of both a primary amine and an amide group allows it to act as a bidentate or even a multidentate ligand, forming stable complexes with transition metals and other metal ions. at.ua

Derivatives of this compound have been shown to form well-defined complexes with a range of metals. For instance, N-(2-aminoethyl)-2-cyano-2-(hydroxyimino)acetamide has been used to synthesize copper(II) complexes. at.ua In these structures, the ligand coordinates to the metal center, and such complexation can sometimes induce further reactions like amide bond hydrolysis. at.ua Similarly, tripodal ligands incorporating the this compound framework have been synthesized to study the extraction and complexation of lanthanide(III) ions. researchgate.net The flexible yet stable coordination provided by this structural motif makes it a valuable component in the design of ligands for specific metal ion recognition and sequestration. mmu.ac.uk

Table 2: Examples of Metal Complexes with this compound Derivatives This table is generated based on data from cited research articles for illustrative purposes.

Ligand DerivativeMetal Ion(s)Type of Complex
N-(2-aminoethyl)-2-cyano-2-(hydroxyimino)acetamideCopper(II) (Cu²⁺)Monomeric complex
N-Tris[(2-aminoethyl)-2-(diphenylphosphoryl)acetamide)]Lanthanides(III) (Ln³⁺)Tripodal complexes for extraction
N-(2-((2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino)ethyl)-2-((2-mercaptoethyl)thio)acetamideMn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II)Schiff-base complexes with N₂S₂ donor sets
Source: Adapted from various sources including at.ua, researchgate.net, and mmu.ac.uk.

Oxidation and Reduction Chemistry

The presence of both an amine and an amide group allows for selective oxidation or reduction reactions depending on the reagents and conditions employed.

Oxidation: The primary amine group is the more susceptible site to oxidation. While specific studies on the comprehensive oxidation of this compound are not extensively detailed in publicly available research, the oxidation of structurally similar compounds suggests that various reagents could be employed. For instance, derivatives of this compound are known to undergo oxidation. smolecule.com Strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide under acidic conditions could potentially oxidize the primary amine to various products, including nitro compounds or lead to cleavage of the C-N bond under harsher conditions. smolecule.com The amide group is generally more resistant to oxidation but can be cleaved under aggressive oxidative conditions.

Reduction: The reduction of this compound primarily targets the amide functional group. The amide can be reduced to a secondary amine, yielding N,N'-diethylethylenediamine. This transformation requires potent reducing agents. Research on related acetamide (B32628) compounds demonstrates that reagents such as lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride ((i-Bu)₂AlH or DIBAL-H) are effective for this type of reduction. researchgate.net Catalytic hydrogenation using agents like Raney Nickel under hydrogen pressure can also be employed to reduce amide groups, a common industrial practice for amine synthesis. google.com

Transformation Reagent(s) Product Reference(s)
Oxidation of Amine (Hypothetical)Potassium Permanganate (KMnO₄), Hydrogen Peroxide (H₂O₂)Nitro derivative or degradation products , smolecule.com
Reduction of AmideLithium Aluminum Hydride (LiAlH₄)N,N'-Diethylethylenediamine , smolecule.com
Reduction of AmideDiisobutylaluminium Hydride ((i-Bu)₂AlH)N,N'-Diethylethylenediamine researchgate.net
Reduction of Amide (Catalytic Hydrogenation)Raney Nickel, Hydrogen (H₂)N,N'-Diethylethylenediamine google.com

Derivatization for Enhanced Reactivity or Specific Applications

The functional groups of this compound serve as handles for derivatization, allowing for the synthesis of more complex molecules with tailored properties. The primary amine is a particularly versatile site for modification.

Reactions at the Primary Amine:

N-Acylation: The primary amine can readily react with acyl chlorides or anhydrides to form a diamide (B1670390) structure. smolecule.com

N-Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the primary amine, leading to secondary or tertiary amine derivatives. smolecule.com

Condensation Reactions: The amine can undergo condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to stable secondary amines. smolecule.com

Derivatization for Specific Applications: The ability to modify this compound has been leveraged in several fields:

Polymer and Surface Functionalization: The molecule can be grafted onto polymer backbones to impart new functionalities. A notable example is the preparation of 3,6-O-[N-(2-aminoethyl)-acetamide-yl]-chitosan, a derivative that enhances the water solubility and antibacterial properties of chitosan (B1678972). nih.gov In this application, the acetamide moiety is attached to the chitosan polymer. nih.gov Similarly, this compound has been used to functionalize cellulose (B213188) to create a support for palladium and iron oxide nanoparticles, resulting in an efficient catalyst for epoxidation reactions. ijnnonline.net

Bio-conjugation and Coordination Chemistry: The aminoethyl group can act as a linker to attach other molecules, including those with biological activity or metal-coordinating properties. For instance, the N-(aminoalkyl) functionality is used to tether platinum complexes to oligonucleotides, creating agents that can cross-link to DNA for therapeutic or research purposes. nih.gov This demonstrates its utility as a bifunctional linker in bioinorganic chemistry.

Intermediate in Multi-step Synthesis: this compound itself appears as a key intermediate in certain reaction pathways. For example, it is formed during the dehydrogenative coupling of ethylenediamine (B42938) with ethanol (B145695), which proceeds to form N,N'-diacetylethylenediamine, a potential hydrogen storage molecule. weizmann.ac.il

Derivatization Strategy Reagent/Substrate Resulting Product/Application Reference(s)
Polymer GraftingChitosan3,6-O-[N-(2-aminoethyl)-acetamide-yl]-chitosan with enhanced antibacterial activity nih.gov
Surface FunctionalizationCelluloseNanoparticle catalyst support for epoxidation ijnnonline.net
Bio-conjugation LinkerPlatinum complexes, OligonucleotidesPlatinum-tethered oligonucleotides for DNA cross-linking nih.gov
Intermediate FormationEthylenediamine, EthanolIntermediate in the synthesis of N,N'-diacetylethylenediamine weizmann.ac.il
N-AlkylationAlkyl HalidesN-alkyl derivatives smolecule.com
N-AcylationAcyl ChloridesDiamide derivatives smolecule.com

Vi. Research Applications of N 2 Aminoethyl Acetamide

Role in Material Science and Engineering

In the realm of material science, N-(2-Aminoethyl)acetamide is utilized for its ability to modify surfaces and enhance the properties of various materials.

Additive in Perovskite Solar Cells and Photodetectors

Perovskite materials have shown great promise in the development of next-generation solar cells and photodetectors due to their excellent optoelectronic properties. mdpi.com However, issues such as instability and defects in the perovskite crystal structure can hinder their performance and longevity. mdpi.com

This compound has been investigated as an additive to perovskite materials to address these challenges. Its amine and amide groups can interact with the perovskite precursors, influencing crystal growth and passivating defects at the grain boundaries. This leads to improved film quality, enhanced charge carrier mobility, and reduced non-radiative recombination, ultimately boosting the efficiency and stability of perovskite-based devices. researchgate.net

Key performance parameters for perovskite photodetectors that can be improved with additives like this compound are summarized in the table below.

Parameter Description Impact of this compound
Responsivity (R) The ratio of output photocurrent to incident light power.Can be increased by reducing charge recombination.
Detectivity (D*) The ability to detect weak optical signals.Can be improved by reducing dark current noise.
External Quantum Efficiency (EQE) The ratio of collected charge carriers to incident photons.Can be enhanced by improving charge extraction.
Response Speed The time taken for the photodetector to respond to a change in light intensity.Can be influenced by charge carrier mobility.

Functionalization of Polymeric Materials (e.g., Cellulose)

The surface modification of polymers is crucial for tailoring their properties for specific applications. mdpi.com this compound has been successfully used to functionalize polymeric materials like cellulose (B213188), the most abundant natural biopolymer. ijnnonline.netijnnonline.net

The primary amine group of this compound can be grafted onto the cellulose backbone through various chemical reactions, introducing new functional groups to the polymer surface. ekb.egmdpi.com This functionalization can impart desirable properties such as improved hydrophilicity, enhanced biocompatibility, and the ability to chelate metal ions. researchgate.net

For instance, cellulose functionalized with this compound has been used as a support for nanoparticles in catalytic applications, demonstrating the versatility of this modification strategy. ijnnonline.netijnnonline.net

Preparation of Self-Assembled Monolayers on Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a solid surface. nih.govnih.gov They provide a powerful tool for controlling the interfacial properties of materials at the molecular level. nih.govnih.gov

This compound can be used to form SAMs on various substrates, such as gold and silicon. The amine group can anchor the molecule to the surface, while the acetamide (B32628) group and the ethyl chain form a well-ordered monolayer. The terminal amine group of the SAM can then be further modified to introduce specific functionalities to the surface.

The ability to create functionalized surfaces with precise control over their chemical and physical properties makes this compound-based SAMs valuable in a wide range of applications, including biosensors, electronics, and biocompatible coatings. semanticscholar.org

Applications in Catalysis Research

The unique chemical structure of this compound also makes it a valuable component in the design and development of catalysts.

Ligand in Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. researchgate.netsemanticscholar.org this compound can act as a bidentate ligand, coordinating to a metal center through its nitrogen and oxygen atoms. researchgate.net

The formation of a stable chelate ring with the metal ion can enhance the stability and catalytic performance of the complex. mdpi.com These complexes have been explored in various catalytic reactions, including oxidation and reduction processes.

Support for Heterogeneous Catalysts (e.g., Pd and Fe3O4 Nanoparticles)

Heterogeneous catalysts are widely used in industrial processes due to their ease of separation and recyclability. nih.gov this compound has been employed in the development of novel heterogeneous catalysts by functionalizing support materials. ijnnonline.netijnnonline.net

For example, cellulose functionalized with this compound has been used as a support for palladium (Pd) and iron(III) oxide (Fe3O4) nanoparticles. ijnnonline.netijnnonline.netresearchgate.net The functionalized support can effectively stabilize the nanoparticles, preventing their aggregation and leaching during the catalytic reaction. jchemrev.com

These hybrid materials have shown excellent catalytic activity and selectivity in various organic transformations, such as the epoxidation of styrene (B11656). ijnnonline.netijnnonline.net The magnetic properties of Fe3O4 nanoparticles also allow for easy separation of the catalyst from the reaction mixture using an external magnet. ijnnonline.netijnnonline.net

A study on the epoxidation of styrene using a Pd/Fe3O4 catalyst supported on this compound functionalized cellulose demonstrated the effectiveness of this system. The results of the catalyst's reusability are presented in the table below.

Run Yield (%)
198
298
397
496

The catalyst was easily recovered using a magnet and could be reused up to four times without a significant decrease in yield, highlighting the practical advantages of this catalytic system. ijnnonline.netijnnonline.net

Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a valuable and versatile building block in organic synthesis, primarily owing to its bifunctional nature. The presence of a reactive primary amine at one end and an acetamido group at the other allows for sequential and site-specific modifications, making it an important precursor for more complex molecular architectures.

This compound has been identified as a precursor or analog in the study of lysidine (B1675763) biosynthesis sigmaaldrich.com. Lysidine is a modified nucleoside, specifically 2-lysyl cytidine (B196190), found at the wobble position (position 34) of the anticodon in bacterial tRNAIle. This modification is crucial as it changes the codon specificity from recognizing AUG (methionine) to AUA (isoleucine), ensuring the correct incorporation of isoleucine during protein synthesis nih.govnih.gov.

The synthesis of lysidine from cytidine in tRNA is an ATP-dependent reaction catalyzed by the enzyme tRNAIle-lysidine synthetase (TilS) nih.govwikipedia.org. Research into the substrate flexibility of this enzyme has shown that it can recognize and utilize molecules that are structurally similar to lysine (B10760008). In this context, this compound (also referred to as N-acetylethylenediamine) has been studied as a lysine analog. Despite lacking the α-carboxylate group of lysine, it retains a primary amine attached to a carbon chain, allowing it to act as a mimic.

One study investigating the catalytic flexibility of TilS found that this compound exhibited a "surprisingly good" binding affinity for the enzyme nih.gov. This suggests that the enzyme's active site can accommodate neutral functional groups in place of the carboxylate found in lysine. This finding is significant for understanding the enzyme's mechanism and for developing potential inhibitors. The ability of this compound to interact with TilS underscores its role as a key molecular model and potential precursor in the synthetic pathway and mechanistic studies of this essential tRNA modification.

Table 1: Key Molecules in Lysidine Biosynthesis and Research

Compound Name Role Significance
Lysidine Modified Nucleoside Changes tRNA codon specificity from AUG to AUA, essential for accurate protein synthesis.
tRNAIle-lysidine synthetase (TilS) Enzyme Catalyzes the formation of lysidine on tRNAIle using ATP and lysine.
This compound Lysine Analog / Precursor Used in research to study the substrate specificity and mechanism of the TilS enzyme.

| Lysine | Natural Substrate | The amino acid naturally used by TilS to synthesize lysidine. |

The structural backbone of this compound is a recurring motif in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its functional groups provide convenient handles for elaboration into more complex drug molecules.

The aminoacetamide framework is central to the development of a range of therapeutics. For instance, derivatives of amino acetamide serve as key intermediates in the synthesis of important APIs. A notable example is the synthesis of Praziquantel, a broad-spectrum antiparasitic drug effective against various worm infections. The synthesis of a key intermediate for Praziquantel, N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride, utilizes a similar N-substituted amino acetamide structure google.com.

Furthermore, related amino acetamide structures are crucial for veterinary medicines. The compound 2-Amino-N-(2,2,2-Trifluoroethyl)Acetamide Hydrochloride is a critical intermediate in the manufacture of Fluralaner, a potent insecticide and acaricide used to control fleas and ticks in animals nbinno.com. This demonstrates the utility of the amino acetamide scaffold in creating effective APIs for animal health.

A 1987 publication also described the synthesis of N-(2-hydroxyphenyl)methylene-2-aminoethyl acetamide derivatives and their potential use as medicaments, highlighting the long-standing interest in this chemical scaffold for drug discovery chemchart.com. These examples collectively illustrate that while this compound itself may not be the final drug, its core structure is a fundamental component used by medicinal chemists to construct more elaborate and biologically active molecules.

Table 2: Examples of APIs and Intermediates Based on the Amino Acetamide Scaffold

API/Intermediate Therapeutic Area Role of Amino Acetamide Structure
Fluralaner Intermediate Veterinary Medicine (Insecticide) Serves as a key building block for the final active ingredient. nbinno.com
Praziquantel Intermediate Human/Veterinary Medicine (Antiparasitic) A substituted amino acetamide is a crucial precursor in the synthesis pathway. google.com

| N-(2-hydroxyphenyl)methylene-2-aminoethyl acetamide derivatives | Pharmaceutical Research | Investigated for potential use as medicaments. chemchart.com |

Table of Mentioned Compounds

Compound Name
This compound
Lysidine
N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride
Praziquantel
2-Amino-N-(2,2,2-Trifluoroethyl)Acetamide Hydrochloride
Fluralaner
N-(2-hydroxyphenyl)methylene-2-aminoethyl acetamide
Lysine
ATP (Adenosine triphosphate)

Vii. Biological and Biomedical Research Applications of N 2 Aminoethyl Acetamide and Derivatives

Therapeutic Potential and Drug Discovery

The diverse biological activities of N-(2-Aminoethyl)acetamide derivatives make them promising candidates in the field of drug discovery and development.

Development of New Therapeutic Agents

The this compound scaffold serves as a versatile starting point for the synthesis of new therapeutic agents. Its derivatives have been explored for a wide range of applications.

For instance, research into N-substituted acetamide (B32628) derivatives has led to the discovery of potent P2Y14R antagonists. nih.gov One such antagonist, compound I-17, demonstrated a strong binding ability to the P2Y14 receptor with an IC50 of 0.6 nM and showed efficacy in a mouse model of acute gouty arthritis. nih.gov

In the realm of infectious diseases, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as highly potent inhibitors of Trypanosoma brucei. nih.gov The most potent compound from this series exhibited an in vitro EC50 of 0.001 μM, highlighting the potential for developing new treatments for Human African Trypanosomiasis. nih.gov

Furthermore, the development of chiral PNAs with modified N-(2-aminoethyl)glycine backbones aims to improve their antisense and antigene properties for therapeutic applications. mdpi.comnih.gov These modifications are intended to enhance binding affinity to target DNA and RNA sequences, potentially leading to new gene-targeted therapies. mdpi.com

Drug Delivery Systems

The chemical properties of this compound and its derivatives also lend themselves to applications in drug delivery. Their ability to be functionalized allows for their incorporation into larger systems designed to carry and release therapeutic agents in a controlled manner.

For example, N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride has been investigated as a potential carrier molecule in drug delivery systems. smolecule.com Similarly, 2-[4-(2-Amino-ethyl)phenoxy]-N,N-diethyl-acetamide is being explored for its role in enhancing the efficacy of drug delivery systems, particularly for targeting specific tissues. chemimpex.com

More complex systems, such as those involving gold nanoparticles, have also utilized this compound derivatives. New potent N-(2-aminoethyl)-α-[(1-oxoheptadecyl)amino]acetamide derivative gelators have been synthesized and their self-assembly properties examined, which could have implications for creating novel drug delivery vehicles. bohrium.com Additionally, fluorinated PAMAM-arginine carrier prodrugs have been developed for the pH-sensitive and sustained delivery of drugs like ibuprofen, with this compound used in model compound synthesis to characterize the system. nih.gov

Below is a table summarizing the research findings on the biological and biomedical applications of this compound and its derivatives.

Application Area Derivative/Compound Class Key Findings Reference(s)
Enzyme Inhibition N-[2-[N'-pentyl-(6,6-dimethyl-2,4-heptadiynyl)amino]ethyl]-(2-methyl-1-naphthylthio)acetamide (FY-087)Competitive inhibitor of human microsomal ACAT (IC50 = 0.11 µM). nih.gov
Substituted acetamide derivativesPotent inhibitors of mammalian ACAT. google.com
(E)-2-(Hydroxyimino)-N-(2-((4-methylpentyl)amino)ethyl)acetamide (KR-27425)Non-pyridinium oxime reactivator of paraoxon-inhibited acetylcholinesterase. researchgate.net
Anticancer Properties N-{2-[(Propan-2-yl)amino]ethyl}acetamideInhibits cell proliferation and induces apoptosis in cancer cells.
N-(2-aminoethyl)-N-benzyloxyphenyl benzamidesPotent inhibitors of Trypanosoma brucei (EC50 = 0.001 µM). nih.gov
N1-(2-Aminoethyl)glycinamide containing bis-intercalatorsInvestigated for potential anticancer activity. rasayanjournal.co.in
Modulation of Cellular Processes 2-[4-(2-Amino-ethyl)phenoxy]-N,N-diethyl-acetamideUsed to study enzyme activity and protein interactions. chemimpex.com
Adenosine (B11128) A2a receptor positive allosteric modulatorsEnhance receptor response and down-regulate inflammation. nih.gov
Interactions with Biological Macromolecules N-(2-aminoethyl)glycineCore unit of Peptide Nucleic Acids (PNAs). longdom.orgmdpi.comresearchgate.net
Chiral PNAsModified backbones for improved binding affinity and specificity. mdpi.comnih.gov
Development of New Therapeutic Agents N-substituted acetamide derivativesPotent P2Y14R antagonists for inflammatory diseases (IC50 = 0.6 nM). nih.gov
Drug Delivery Systems N-(2-Aminoethyl)-1-naphthylacetamide hydrochlorideInvestigated as a carrier molecule. smolecule.com
N-(2-aminoethyl)-α-[(1-oxoheptadecyl)amino]acetamide derivative gelatorsSynthesized for self-assembly into potential drug delivery vehicles. bohrium.com
Fluorinated PAMAM-arginine carrier prodrugsThis compound used in model compound synthesis for developing pH-sensitive drug delivery systems. nih.gov

Applications in Neurodegeneration and Excitotoxicity Research

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate, is a key factor in the progression of many neurodegenerative diseases. Research has focused on developing compounds that can mitigate these effects. Derivatives of this compound have shown promise in this area.

One area of investigation involves the development of compounds that can protect neurons from damage. For instance, newly synthesized benzimidazole-containing acetamide derivatives have been studied for their neuroprotective effects against ethanol-induced neurodegeneration. nih.gov In a rat model, two derivatives, 2-(4-methoxyanilino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide (compound 3a) and 2-(Dodecylamino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide (compound 3b), were shown to significantly reduce lipid peroxidation, a marker of oxidative stress. nih.gov Ethanol (B145695) administration increased lipid peroxidation products, while treatment with these acetamide derivatives markedly lowered them, indicating a protective effect against oxidative damage in the brain. nih.gov

Another approach targets the enzymes involved in the excitotoxic cascade. Kynurenamine derivatives, which are structurally related to acetamides, have been designed as inhibitors of neural nitric oxide synthase (nNOS). uva.es Overactivation of nNOS, triggered by excessive calcium influx via NMDA receptors, contributes to neuronal damage. A key melatonin (B1676174) metabolite, N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide , was identified as a potent inhibitor in a series of synthesized kynurenamines, demonstrating a 65% inhibition of nNOS at a 1 mM concentration. uva.es This suggests that acetamide-related structures can serve as scaffolds for developing neuroprotective agents that work by inhibiting nNOS. uva.es

Furthermore, research into multi-target ligands for diseases like Alzheimer's has explored acetamide derivatives. Hybrids combining functionalities for cholinesterase inhibition and cannabinoid receptor 2 (CB2R) agonism have demonstrated neuroprotective effects in vitro. nih.gov This highlights the versatility of the acetamide structure in creating molecules that can address the complex pathology of neurodegenerative disorders. nih.gov

Table 1: Neuroprotective Activity of this compound Derivatives

Compound/Derivative Research Focus Key Finding
Benzimidazole Acetamide Derivatives (3a and 3b) Ethanol-Induced Neurodegeneration Significantly reduced lipid peroxidation in a rat model, indicating potent antioxidant and neuroprotective effects. nih.gov
N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide Neural Nitric Oxide Synthase (nNOS) Inhibition Showed the highest nNOS inhibitory activity (65% at 1 mM) in a series of kynurenamine derivatives, suggesting a potential mechanism for neuroprotection. uva.es

Anticoagulant Activity

The ability to modulate blood coagulation is critical in treating and preventing thrombotic events. Certain derivatives of this compound have been identified as having anticoagulant or antiplatelet properties.

A series of synthesized 3-(N,N-disubstituted)acetamide-1-R-2-aminobenzimidazolium chlorides were evaluated for their pharmacological properties. It was found that most of these compounds reduced platelet aggregation, a key step in blood clot formation. researchgate.net This antiaggregant activity suggests potential applications in cardiovascular medicine. researchgate.net

Additionally, the compound N-(2-aminoethyl)-2-(benzylphenylamino)acetamide is listed as a known impurity of Antazoline, a substance used in some anticoagulant and preservative solutions for human blood. uspbpep.com While its specific activity is noted in the context of being an impurity, its presence in this type of formulation underscores the relevance of acetamide structures in hematological applications. uspbpep.com

Table 2: Anticoagulant and Antiplatelet Activity of Acetamide Derivatives

Compound/Derivative Activity Research Finding
3-(N,N-disubstituted)acetamide-1-R-2-aminobenzimidazolium chlorides Antiplatelet A series of these compounds demonstrated the ability to decrease platelet aggregation. researchgate.net

Biochemical Reagent Applications

Beyond direct therapeutic potential, this compound and its derivatives serve as valuable tools in biochemical research. Their chemical properties allow them to be used in various assays and as building blocks for complex molecular probes. medchemexpress.com

Use in Biochemical Assays

The compound this compound itself is utilized as a chemical reagent in specific synthetic and analytical applications. It is used in the synthesis of lysidine (B1675763), an amino acid, and in the preparation of two-component monolayers on glassy carbon surfaces for electrochemical studies. scbt.com

Derivatives of this compound have been engineered into sophisticated tools for biochemical analysis. A notable example is the development of a fluorescent sensor for the amino acid L-tryptophan. Researchers synthesized N-(2-Aminoethyl)-2-(hexylthio) Acetamide-Functionalized Pillar acs.orgarene (SNP5). acs.orgresearchgate.net This molecule was designed to selectively bind to L-tryptophan, resulting in a significant enhancement of its fluorescence. acs.orgresearchgate.net This high sensitivity and selectivity (with a limit of detection of 2.19 x 10⁻⁸ M) makes it a powerful tool for detecting tryptophan in biological systems. acs.org Such sensors are crucial for studying the role of amino acids in various physiological and pathological processes. researchgate.net Other acetamide derivatives, such as N-(4-Formylphenyl)acetamide , are also used more broadly as biochemical reagents in life science research. medchemexpress.com

Studies in Metabolic Pathways

The ability to detect specific metabolites is fundamental to studying metabolic pathways. The tryptophan sensor SNP5, an this compound derivative, is particularly relevant to investigating amino acid metabolism. researchgate.net Tryptophan is a crucial amino acid, and its metabolic pathways are known to be dysregulated in conditions like cancer. researchgate.net The development of such selective sensors allows for precise monitoring of metabolite levels, aiding research into the metabolic adaptations of cancer cells. researchgate.net

Furthermore, the melatonin metabolite N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide is central to understanding the metabolic pathway of melatonin, a hormone with diverse physiological roles. uva.es Studying the formation and activity of this metabolite provides insight into melatonin's function and its neuroprotective mechanisms. uva.es Another derivative, N-(2-AMINOETHYL)-2-{3-CHLORO-4-[(4-ISOPROPYLBENZYL)OXY]PHENYL} ACETAMIDE , has been associated with pyruvate (B1213749) dehydrogenase kinase isozyme 2, an enzyme that plays an important role in metabolic adaptation to nutrient availability. drugbank.com

Viii. Environmental Fate and Ecotoxicological Research of N 2 Aminoethyl Acetamide

Degradation Pathways in Environmental Matrices

The breakdown of N-(2-Aminoethyl)acetamide in the environment can occur through several chemical and biological processes. The primary degradation pathways are anticipated to be hydrolysis and biodegradation, influenced by environmental conditions such as pH, temperature, and microbial activity.

Hydrolysis: The amide bond in this compound is susceptible to hydrolysis, a chemical reaction with water that can be catalyzed by acids or bases. Research on the acid hydrolysis of this compound has been reported, indicating its potential to break down in acidic aqueous environments. fishersci.com Studies on structurally similar compounds, such as the drug antazoline, have shown that the rate of hydrolysis is significantly dependent on the pH of the surrounding medium. diplomatacomercial.comcanada.ca For antazoline, degradation was observed to occur through acidic, non-catalyzed, and semi-alkaline hydrolysis pathways. diplomatacomercial.comcanada.ca This suggests that the stability of this compound in water is likely to vary with the pH of aquatic systems.

Biodegradation: The presence of amine and amide functional groups suggests that this compound is a likely candidate for biodegradation by environmental microorganisms. Amides can be utilized by some bacteria as a source of carbon and nitrogen. researchgate.net The process typically involves enzymatic hydrolysis of the amide bond. researchgate.net For instance, studies on the biodegradation of fatty acid amides have shown that microorganisms can break the amide bond, initiating the degradation process. researchgate.net Similarly, research on amine-based solvents used in industrial processes like CO2 capture indicates that acetamide (B32628) derivatives can be formed as degradation products and may be subject to further biological breakdown. thermofisher.comfishersci.fi While specific studies on the biodegradation of this compound are limited, the general behavior of short-chain aliphatic amides and amines in the environment supports the likelihood of this degradation pathway. researchgate.netnoaa.govcarlroth.com

Ecotoxicity Studies on this compound

Direct and comprehensive ecotoxicity data for this compound are not widely available in published literature. durhamtech.eduoecd.org Safety Data Sheets for the compound often state that ecotoxicity data is not available. durhamtech.eduoecd.org In such cases, the potential for ecotoxicological effects is often inferred from studies on structurally similar compounds. The primary analogue for assessing the ecotoxicity of this compound is its parent compound, ethylenediamine (B42938).

Ecotoxicity data for ethylenediamine indicates that it can be harmful to aquatic life. inchem.orgcanada.cacanada.ca The toxicity is observed across different trophic levels, including fish, aquatic invertebrates (like Daphnia magna), and algae. publications.gc.cafao.org For instance, the 96-hour LC50 (the concentration lethal to 50% of the test population) for fish is reported to be 115 mg/L, while for Daphnia magna, the 48-hour LC50 ranges from 3 to 46 mg/L. publications.gc.ca The No-Observable-Effect-Concentration (NOEC) for a 21-day reproduction test with Daphnia magna was found to be 0.16 mg/L, indicating potential for chronic effects at low concentrations. publications.gc.cafao.org

The following table summarizes representative ecotoxicity data for ethylenediamine, which can serve as a surrogate for estimating the potential environmental risk of this compound until specific data becomes available.

OrganismTest TypeEndpointValue (mg/L)Exposure DurationReference
Pimephales promelas (Fathead minnow)AcuteLC50115.796 hours publications.gc.ca
Daphnia magna (Water flea)AcuteEC5016.748 hours canada.ca
Daphnia magna (Water flea)ChronicNOEC0.1621 days publications.gc.cafao.org
Pseudokirchneriella subcapitata (Green algae)AcuteErC5064572 hours canada.ca

Potential for Environmental Accumulation and Transformation Products

The potential for a chemical to accumulate in the environment, particularly in living organisms (bioaccumulation) or in soil and sediment (sorption), is a key aspect of its environmental risk profile.

Bioaccumulation: The tendency of a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log P or log Kow). A low log P value generally suggests a lower potential for bioaccumulation. For this compound, the log Pow is reported to be -1.105, which indicates that the substance is unlikely to bioaccumulate in organisms. durhamtech.eduoecd.org This is consistent with the behavior of its parent compound, ethylenediamine, which is also not expected to bioaccumulate based on its physical and chemical properties. publications.gc.ca

Sorption: The mobility of this compound in soil will be influenced by its sorption to soil particles. Given its high water solubility and low log Pow, it is expected to have low sorption to soil and sediment and therefore be mobile in the soil. durhamtech.eduoecd.org

Transformation Products: During degradation, this compound can be transformed into other chemical species. Based on its structure and known degradation pathways of related compounds, potential transformation products could include:

Acetic acid and ethylenediamine: These would be the primary products of the hydrolysis of the amide bond.

Ammonia and carboxylic acids: These are common products of the biodegradation of amines and amides. thermofisher.comfishersci.fi

The environmental fate and toxicity of these transformation products would also need to be considered in a comprehensive environmental risk assessment.

Risk Assessment Methodologies for Environmental Release

For chemicals like this compound where extensive empirical data is lacking, a tiered approach to risk assessment is often employed. inchem.orgcanada.cacanada.ca This approach combines available data with predictive models and conservative assumptions to estimate potential risks.

Data Gap Filling: Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical, environmental fate, and toxicological properties of chemicals based on their molecular structure. For this compound, QSAR models can be used to estimate properties for which experimental data are unavailable.

Exposure Assessment: The potential for environmental exposure is estimated by developing release scenarios. These scenarios consider the quantities of the chemical used, its applications, and its likely release pathways into the environment (e.g., wastewater). The Predicted Environmental Concentration (PEC) is then calculated for relevant environmental compartments like water and soil.

Effects Assessment: The effects assessment involves determining the concentration of the substance below which adverse effects on the ecosystem are not expected. This is known as the Predicted No-Effect Concentration (PNEC). The PNEC is typically derived from ecotoxicity data (like LC50 or NOEC values) by applying assessment factors to account for uncertainties, such as extrapolating from laboratory data to real-world ecosystems and from acute to chronic effects.

Risk Characterization: The final step involves comparing the PEC with the PNEC to calculate a risk quotient (PEC/PNEC). A risk quotient greater than one suggests a potential for environmental risk, which may trigger the need for more detailed investigation or risk management measures. This risk assessment framework allows for a systematic evaluation of chemicals even when data is limited, ensuring a precautionary approach to environmental protection. inchem.orgcanada.cacanada.ca

Ix. Future Directions and Emerging Research Avenues

Advanced Spectroscopic Techniques for In-situ Monitoring

The ability to monitor chemical reactions and processes in real-time is crucial for optimization and understanding reaction kinetics. For N-(2-Aminoethyl)acetamide, advanced spectroscopic techniques are opening new doors for in-situ monitoring. Techniques such as process analytical technology (PAT), which often incorporates various spectroscopic methods, are becoming indispensable. For instance, the use of Raman and near-infrared (NIR) spectroscopy allows for non-invasive, real-time tracking of the concentration of this compound and related species during synthesis or in complex biological matrices.

Furthermore, high-resolution mass spectrometry coupled with advanced separation techniques like comprehensive two-dimensional gas chromatography (GC×GC) or liquid chromatography (LC-MS/MS) provides unparalleled detail in identifying and quantifying this compound and its derivatives in complex environmental or biological samples. core.ac.ukresearchgate.net These methods are crucial for understanding the fate and transport of the compound in various systems. The development of novel fluorescent sensors, such as those based on functionalized pillar diva-portal.orgarenes, demonstrates high selectivity and sensitivity for detecting specific interactions involving this compound derivatives, paving the way for real-time monitoring of biological processes. researchgate.net

AI and Machine Learning in Predicting this compound Properties and Reactivity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and reactivity with remarkable accuracy. For this compound, these computational tools can be employed to:

Predict Physicochemical Properties: AI models can be trained on existing data to predict properties like solubility, boiling point, and partition coefficients for novel derivatives of this compound, accelerating the design of molecules with desired characteristics.

Forecast Reactivity: Machine learning algorithms can analyze vast datasets of chemical reactions to predict the outcome and optimal conditions for reactions involving this compound, thus streamlining synthetic routes.

Model Biological Activity: By analyzing structure-activity relationships (SAR), AI can predict the biological interactions of this compound derivatives, aiding in the discovery of new therapeutic agents or understanding their toxicological profiles. Recent work on predicting the binding affinity of non-canonical amino acids to major histocompatibility complexes (MHC-I) showcases the potential of ML in understanding the immunogenicity of modified peptides, a field where this compound derivatives could be relevant. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research

Application AreaAI/ML TechniquePredicted OutcomePotential Impact
Drug Discovery Quantitative Structure-Activity Relationship (QSAR) modelingPrediction of binding affinity to biological targets.Accelerated identification of lead compounds.
Materials Science Generative modelsDesign of novel polymers or functional materials incorporating this compound.Discovery of materials with tailored properties.
Process Chemistry Bayesian optimizationOptimization of reaction conditions for the synthesis of this compound derivatives.Increased yield and reduced production costs.
Toxicology Classification algorithmsPrediction of potential toxicity and adverse effects.Enhanced safety assessment of new compounds.

Nanotechnology Integration for Novel Applications

The integration of this compound with nanotechnology offers a synergistic approach to creating advanced materials and systems. The unique properties of nanomaterials, such as high surface area and quantum effects, can be harnessed by functionalizing them with this compound.

Research has demonstrated the functionalization of iron oxide (Fe3O4) nanoparticles with this compound to create a magnetically recoverable catalyst for green epoxidation reactions. researchgate.netresearchgate.net This highlights the role of this compound as a linker molecule to anchor catalytic species onto nanoparticle surfaces. Similarly, this compound can be used to functionalize carbon-based nanostructures like carbon nanotubes (CNTs) to improve their solubility and biocompatibility for biomedical applications, such as gene delivery. nih.gov

The compound has also been used in the development of fluorescent sensors based on functionalized pillar diva-portal.orgarenes for the selective detection of biomolecules like L-Tryptophan. researchgate.net Furthermore, this compound derivatives have been incorporated into the structure of molecular probes for studying G protein-coupled receptors, such as the A2A adenosine (B11128) receptor. nih.gov

Systems Biology Approaches to Elucidate Complex Biological Interactions

To fully comprehend the biological roles and effects of this compound and its derivatives, a systems-level understanding is essential. Systems biology, which integrates experimental data with computational modeling, provides a framework for elucidating complex biological interactions.

By employing techniques such as transcriptomics, proteomics, and metabolomics, researchers can map the global changes in a biological system upon exposure to this compound. This data can then be used to construct network models that reveal the pathways and processes affected by the compound. For example, understanding how a derivative of this compound, like those used as antagonists for the A3 adenosine receptor, perturbs cellular signaling networks can provide insights into its mechanism of action and potential off-target effects. diva-portal.orgnih.govacs.org Such approaches are crucial for both drug development and risk assessment.

Sustainable Synthesis and Circular Economy Principles in this compound Production

The principles of green chemistry and the circular economy are increasingly influencing the synthesis of chemical compounds. Future research on this compound will likely focus on developing more sustainable production methods. This includes:

Use of Renewable Feedstocks: Exploring biocatalytic routes and the use of biomass-derived starting materials to reduce reliance on fossil fuels. acs.orgacs.org

Catalytic Efficiency: Developing highly efficient and recyclable catalysts, such as the previously mentioned functionalized magnetic nanoparticles, to minimize waste and energy consumption. researchgate.netresearchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Circular Lifecycle: Investigating the potential for recycling and reusing this compound-containing materials to close the loop and create a more sustainable chemical economy. rug.nltue.nl The hydrogenation of diaminoethane has been shown to produce N-(2-aminoethyl)-acetamide, demonstrating a potential route from simple precursors. acs.org

Exploration of Chiral this compound Derivatives

Chirality plays a pivotal role in the biological activity of many molecules. The exploration of chiral derivatives of this compound represents a significant frontier in its research. The synthesis and study of enantiomerically pure forms of its derivatives could lead to the discovery of compounds with enhanced potency and selectivity for biological targets.

For instance, N-(2-aminoethyl)-2-[(2-aminoethyl)thio]acetamide has been used as a stereospecific ligand in the synthesis of chiral cobalt(III) complexes for applications in asymmetric synthesis. acs.org Advanced analytical techniques, such as NMR spectroscopy using chiral solvating agents, are critical for determining the enantiomeric purity of these compounds. researchgate.net The development of chiral this compound derivatives could have profound implications in areas such as asymmetric catalysis and the development of stereospecific drugs. Research into N-(2-Aminoethyl)-2-(hexylthio) Acetamide-functionalized pillar diva-portal.orgarenes has already demonstrated the potential for chiral recognition in sensing applications. researchgate.net

Q & A

Q. What are the established synthetic routes for N-(2-Aminoethyl)acetamide in laboratory settings?

this compound can be synthesized via aminolysis of esters (e.g., pentyl acetate) with ethanolamine, catalyzed by H-cation exchange resins. This method involves reversible transesterification and irreversible aminolysis, with N-(2-hydroxyethyl)acetamide identified as the final product. Kinetic studies show activation energies as low as 15.8 kJ·mol⁻¹ for aminolysis pathways .

Q. Which analytical techniques are suitable for quantifying this compound in solution?

Square wave voltammetry (SWV) is effective for detecting this compound in electrochemical sensor applications. Studies report using 1 mM and 10 mM concentrations in electrolyte solutions (e.g., EAS buffer) to characterize its interaction with metal salts like copper(II) .

Q. What safety precautions are critical when handling this compound derivatives?

While direct safety data for this compound are limited, structurally similar acetamides (e.g., N-phenethylacetamide) require flammable liquid handling protocols (Category 3), skin corrosion prevention (Category 1A/B/C), and use of fume hoods, non-sparking tools, and emergency eyewash stations .

Advanced Research Questions

Q. How can researchers model the kinetic behavior of this compound formation?

A quasi-reaction kinetic model incorporating activation parameters (pre-exponential factors, entropy, and enthalpy) effectively describes its synthesis. For example, aminolysis of pentyl acetate with ethanolamine follows a linear compensation effect between pre-exponential factors and rate constants, indicating no isokinetic relationship. Activation energies range from 15.8 kJ·mol⁻¹ (aminolysis) to 89.1 kJ·mol⁻¹ (transesterification) .

Q. What strategies improve the detection sensitivity of this compound in breath-based biosensors?

Optimizing mass transport via adsorption onto Polyvinyl Alcohol (PVA) enhances sensitivity by facilitating the transfer of volatile organic compounds (VOCs) like this compound into aqueous solutions. SWV data at varying concentrations (1–10 mM) and metal salt interactions (e.g., Cu²⁺) provide calibration benchmarks .

Q. How can contradictions in reported activation energies for acetamide-related reactions be resolved?

Discrepancies arise from differences in reaction intermediates (e.g., cyclic rearrangements during O-N-acyl migration) and analytical methodologies. Systematic validation using standardized conditions (temperature, catalyst loading) and advanced techniques like isotopic labeling or computational modeling (e.g., DFT) can reconcile data .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

Derivatives like Oxymetazoline Related Compound A (N-(2-Aminoethyl)-2-[4-tert-butyl-3-hydroxy-2,6-dimethylphenyl]acetamide hydrochloride) serve as reference standards for drug impurity profiling. Their synthesis involves multi-step functionalization of the acetamide core, emphasizing purity validation via HPLC and mass spectrometry .

Methodological Notes

  • Data sources : Prioritize peer-reviewed journals (e.g., Journal of Chemistry and Technology), NIST standards, and safety protocols from academic laboratories .
  • Kinetic modeling tools : Use software like MATLAB or Python-based packages to simulate reaction pathways and validate compensatory effects in activation parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.